(S,S)-ANDEN-Phenyl Trost Ligand

Descripción

BenchChem offers high-quality (S,S)-ANDEN-Phenyl Trost Ligand suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,S)-ANDEN-Phenyl Trost Ligand including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-diphenylphosphanyl-N-[(15S,16S)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZNCOFLFMFHP-VRNAFJHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@@H]4[C@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H42N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451542 | |

| Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138517-65-4 | |

| Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Pivotal Role of Chiral Ligands in Asymmetric Catalysis

An In-depth Technical Guide to the (S,S)-ANDEN-Phenyl Trost Ligand: Structure, Synthesis, and Catalytic Applications

The advent of transition-metal catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the construction of complex molecular architectures with unprecedented efficiency. Among these, the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), often termed the Tsuji-Trost reaction, stands as a cornerstone for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1] The success of this methodology hinges critically on the design and application of chiral ligands, which orchestrate the stereochemical outcome of the reaction.[2]

Developed by the group of Barry M. Trost, a class of C₂-symmetric diphosphine ligands derived from chiral diamines has demonstrated exceptional efficacy and broad applicability. These "Trost Ligands" create a well-defined chiral environment around the palladium center, enabling high levels of enantioselectivity. This guide focuses specifically on the (S,S)-ANDEN-Phenyl Trost Ligand , a specialized variant distinguished by its rigid and sterically demanding backbone derived from 9,10-dihydro-9,10-ethanoanthracene. We will delve into its unique structural attributes, the rationale behind its synthesis, and its proven applications in asymmetric catalysis.

PART 1: Structural Architecture and Mechanistic Implications

The defining feature of the (S,S)-ANDEN-Phenyl Trost Ligand is its rigid C₂-symmetric scaffold. This rigidity is crucial for creating a well-defined and predictable chiral pocket that effectively shields one face of the π-allylpalladium intermediate, thereby directing the incoming nucleophile to the opposite face.

Chemical Identity:

-

Systematic Name: N,N'-((11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diyl)bis(2-(diphenylphosphino)benzamide)

-

CAS Number: 138517-65-4[3]

-

Molecular Weight: 812.87 g/mol [3]

The structure is composed of three key components:

-

The Chiral Backbone: An (S,S)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene ("ANDEN") unit. This bicyclic system is conformationally locked, which minimizes unwanted flexibility and contributes to a more organized transition state, enhancing enantiomeric discrimination.[5]

-

The Amide Linkers: Two amide bonds connect the chiral diamine backbone to the phosphorus-containing arms. These linkers are not merely passive spacers; the amide N-H groups can participate in secondary interactions, such as hydrogen bonding with the substrate or nucleophile, further influencing reactivity and selectivity.[5][6]

-

The Phosphine Arms: Two 2-(diphenylphosphino)benzoyl groups provide the crucial P-donor atoms for coordination to the palladium center. The four phenyl groups on the phosphorus atoms create "chiral walls" that define the steric environment of the catalytic pocket.

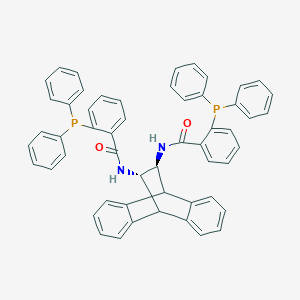

Caption: Schematic of the (S,S)-ANDEN-Phenyl Trost Ligand structure.

PART 2: Synthesis Protocol

The synthesis of Trost ligands generally follows a convergent and reliable pathway involving the amide coupling of a chiral diamine with 2-(diphenylphosphino)benzoic acid.[7][8] This approach ensures that the chirality is introduced early and preserved throughout the synthesis.

Experimental Workflow: Amide Coupling

The protocol described below is a self-validating system, relying on standard and robust organic chemistry transformations.

Objective: To synthesize (S,S)-ANDEN-Phenyl Trost Ligand via dicyclohexylcarbodiimide (DCC) mediated amide coupling.

Materials:

-

(11S,12S)-11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene

-

2-(Diphenylphosphino)benzoic acid (2.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add 2-(diphenylphosphino)benzoic acid (2.1 eq) and anhydrous dichloromethane.

-

Causality: The phosphine moiety is susceptible to oxidation. Performing the reaction under an inert atmosphere is critical to prevent the formation of the corresponding phosphine oxide, which would be catalytically inactive.

-

-

Reagent Addition: Add (11S,12S)-diamino-9,10-dihydro-9,10-ethanoanthracene (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution. Stir until all solids are dissolved.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC, 2.2 eq) in anhydrous DCM dropwise over 30 minutes.

-

Causality: DCC is the coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition at 0 °C controls the exothermic reaction and minimizes side reactions. DMAP acts as a nucleophilic catalyst, accelerating the formation of an even more reactive acylpyridinium intermediate, thereby increasing the reaction rate and yield.[7][8]

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of the coupling reaction, will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the (S,S)-ANDEN-Phenyl Trost Ligand as a white to off-white solid.

Caption: Workflow for the synthesis of the (S,S)-ANDEN-Phenyl Trost Ligand.

PART 3: Mechanism of Action in Asymmetric Allylic Alkylation

The (S,S)-ANDEN-Phenyl Trost Ligand imparts high enantioselectivity in the Tsuji-Trost reaction through a well-defined catalytic cycle. The ligand-palladium complex serves as a chiral template, controlling the facial selectivity of the nucleophilic attack on the π-allyl intermediate.

The Catalytic Cycle:

-

Pre-catalyst Activation: The active Pd(0) catalyst is typically generated in situ from a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor that is reduced under the reaction conditions.

-

Oxidative Addition: The Pd(0) complex, coordinated to the Trost ligand, reacts with an allylic substrate (e.g., an allylic acetate or carbonate). This oxidative addition proceeds with inversion of stereochemistry at the carbon bearing the leaving group to form a cationic η³-π-allylpalladium(II) complex.[9][10]

-

Enantiodiscrimination Step: The C₂-symmetric (S,S)-ANDEN ligand creates a chiral pocket around the palladium center. The bulky phenyl groups of the phosphine arms and the rigid ANDEN backbone create a highly asymmetric steric environment. This environment causes one of the two enantiotopic termini of the symmetrical π-allyl intermediate to be sterically shielded.

-

Nucleophilic Attack: The nucleophile is directed to attack the more accessible terminus of the π-allyl group.[11] This attack occurs on the face opposite to the palladium metal, resulting in an overall retention of stereochemistry relative to the starting allylic substrate (due to double inversion). For soft nucleophiles (pKa < 25), the attack is directly on the allyl moiety.[9]

-

Reductive Elimination: Following the nucleophilic attack, the product is formed, and the Pd(0) catalyst is regenerated, closing the catalytic cycle.

Caption: The catalytic cycle of the Tsuji-Trost Asymmetric Allylic Alkylation.

PART 4: Applications and Performance Data

The (S,S)-ANDEN-Phenyl Trost Ligand has proven to be highly effective in a range of asymmetric transformations, particularly where a rigid and well-defined chiral pocket is advantageous. Its performance in the desymmetrization of meso-compounds and in dynamic kinetic asymmetric transformations (DYKAT) is noteworthy.

A key application is the palladium-catalyzed dynamic asymmetric allylic alkylation (DAAA) of carbonates.[12] The ligand's ability to control the stereochemistry allows for the efficient synthesis of chiral building blocks from simple achiral or racemic starting materials.

Table 1: Performance in a Benchmark DAAA Reaction [12]

| Entry | Catalyst System | Pd Loading (mol%) | Ligand Loading (mol%) | Time (min) | Yield (%) | ee (%) |

| 1 | Pd₂(dba)₃·CHCl₃ + (S,S)-PhANDEN | 2 | 3 | 30 | 77 | 83 |

| 2 | PhANDEN-Pd-MAH (precatalyst) | 2 | 2 | 30 | 87 | 81 |

Reaction: Dynamic Asymmetric Allylic Alkylation of allyl (2-phenyl-cyclohexyl)carbonate.[12]

The data demonstrates that the (S,S)-ANDEN-Phenyl ligand (L4 in the source) provides excellent enantioselectivity (83% ee) and high activity, achieving full conversion in just 30 minutes.[12] The development of single-component precatalysts incorporating this ligand further enhances its practicality and robustness in these demanding transformations.[12]

Conclusion

The (S,S)-ANDEN-Phenyl Trost Ligand represents a sophisticated and highly effective tool in the arsenal of the modern synthetic chemist. Its design, centered on a conformationally rigid chiral backbone, provides the basis for exceptional levels of stereocontrol in palladium-catalyzed asymmetric allylic alkylations. The reliable synthetic route and the well-understood mechanism of action underscore its status as a privileged ligand scaffold. For researchers and drug development professionals, the application of this ligand enables the efficient and predictable construction of stereogenic centers, a critical task in the synthesis of pharmaceuticals and other biologically active molecules.

References

-

Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

-

Quintavalla, A., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2018). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. Retrieved from [Link]

-

Quintavalla, A., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). (R,R)-ANDEN-Phenyl Trost Ligand. Retrieved from [Link]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). Ligand de Trost. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Retrieved from [Link]

-

Jiao, Y. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Retrieved from [Link]

-

ChemRxiv. (2020). Active, selective, and stable single-component precatalysts for asymmetric allylic alkylation. Retrieved from [Link]

-

YouTube. (2022). Tsuji-Trost Allylation. Retrieved from [Link]

-

Trost, B. M. (2012). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Trost-Ligand. Retrieved from [Link]

-

Nature. (2017). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

-

ScienceDirect. (n.d.). Ligand Design Rationale en Route to the Trost Ligands for Asymmetric Allylations. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligand Design in Enantioselective Ring-opening Polymerization of Lactide: Reactivity and Catalysis. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

Sources

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. (R,R)-ANDEN-Phenyl Trost Ligand | C54H42N2O2P2 | CID 11193683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ligand de Trost — Wikipédia [fr.wikipedia.org]

- 8. Trost-Ligand – Wikipedia [de.wikipedia.org]

- 9. Tsuji-Trost Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

Introduction: A Keystone Ligand in Asymmetric Catalysis

An In-Depth Technical Guide to (S,S)-ANDEN-Phenyl Trost Ligand (CAS Number: 138517-65-4)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Asymmetric catalysis has emerged as a powerful tool to achieve this goal, and the design of effective chiral ligands is at the heart of this endeavor. Among the pantheon of privileged chiral ligands, the Trost ligands, developed by Barry M. Trost and his research group, have distinguished themselves through their remarkable efficacy in a variety of transition metal-catalyzed reactions, most notably the palladium-catalyzed asymmetric allylic alkylation (AAA).[1] This guide provides a comprehensive technical overview of a specific and highly effective member of this family: the (S,S)-ANDEN-Phenyl Trost Ligand, identified by CAS number 138517-65-4.

This ligand, characterized by its C2-symmetric scaffold derived from a chiral diamine, has proven instrumental in the construction of complex molecular architectures with high levels of stereocontrol. Its unique steric and electronic properties create a well-defined chiral pocket around the metal center, enabling exquisite enantiodiscrimination in the bond-forming step. This guide will delve into the core properties of the (S,S)-ANDEN-Phenyl Trost Ligand, its synthesis, the mechanistic underpinnings of its catalytic activity, and practical guidance for its application in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a catalyst's or ligand's physical and spectral properties is fundamental to its effective application and characterization.

Core Properties

The (S,S)-ANDEN-Phenyl Trost Ligand is a white to off-white solid, valued for its stability under appropriate storage conditions.[2] Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 138517-65-4 | [3] |

| Molecular Formula | C₅₄H₄₂N₂O₂P₂ | [3] |

| Molecular Weight | 812.87 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 66-67 °C | [2] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | 2-8°C, protect from light, store under nitrogen | [2] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex due to the large number of aromatic and aliphatic protons. Key regions of interest would include the aromatic region (approximately 7.0-8.0 ppm) showing signals for the numerous phenyl protons on the phosphine and benzamide moieties. The protons of the dihydroethanoanthracene backbone would appear in the aliphatic region, likely between 1.0 and 5.0 ppm. The amide N-H protons would likely appear as broad signals further downfield.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a multitude of signals corresponding to the 54 carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region of approximately 120-150 ppm. The carbonyl carbons of the amide groups are expected to appear further downfield, around 160-170 ppm. The aliphatic carbons of the chiral backbone will be found in the upfield region of the spectrum.[5]

-

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): As a diphosphine ligand, ³¹P NMR is a critical tool for characterization. The two equivalent phosphorus atoms are expected to give a single, sharp resonance in the proton-decoupled spectrum. The chemical shift will be indicative of the trivalent phosphine environment.[6]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:

-

N-H stretch: Around 3300-3500 cm⁻¹ (amide)

-

C-H stretch (aromatic): Above 3000 cm⁻¹

-

C-H stretch (aliphatic): Below 3000 cm⁻¹

-

C=O stretch (amide): Around 1650 cm⁻¹ (Amide I band)

-

N-H bend (amide): Around 1550 cm⁻¹ (Amide II band)

-

P-C stretch and aromatic C=C stretches: In the fingerprint region (below 1600 cm⁻¹)

-

Optical Rotation

[α]²²/D ≈ +100° (c = 1 in chloroform)

It is crucial for researchers to experimentally verify the optical rotation of their specific batch of the ligand as a measure of its enantiomeric purity.

Solubility Profile

The (S,S)-ANDEN-Phenyl Trost Ligand is generally soluble in common organic solvents.[7] This solubility is critical for its application in homogeneous catalysis.

| Solvent | Solubility |

| Dichloromethane (CH₂Cl₂) | Soluble |

| Chloroform (CHCl₃) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Toluene | Soluble |

| Methanol (MeOH) | Sparingly Soluble |

| Water | Insoluble |

Synthesis of the Ligand

The synthesis of Trost ligands, including the ANDEN-Phenyl variant, follows a modular and convergent strategy. The key steps involve the preparation of the chiral diamine backbone and its subsequent amidation with 2-(diphenylphosphino)benzoic acid.

Synthesis of the Chiral Diamine Backbone

The chiral backbone, (11S,12S)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene, is prepared via a multi-step sequence starting from a Diels-Alder reaction between anthracene and fumaryl chloride.[8] The resulting diacid chloride is then converted to a diacyl azide, which undergoes a Curtius rearrangement to form the corresponding diisocyanate. Hydrolysis of the diisocyanate yields the racemic diamine. The enantiomers are then resolved using a chiral resolving agent, such as a chiral carboxylic acid, to isolate the desired (S,S)-enantiomer.[8]

Caption: Synthesis of the chiral diamine backbone.

Final Ligand Synthesis: Amidation

The final step in the synthesis of the (S,S)-ANDEN-Phenyl Trost Ligand is the coupling of the (S,S)-diamine with two equivalents of 2-(diphenylphosphino)benzoic acid. This amidation is typically carried out using a peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC) with an activating agent like 4-dimethylaminopyridine (DMAP), in an inert solvent like dichloromethane.

Caption: Final amidation step to form the ligand.

Mechanism of Action in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The efficacy of the (S,S)-ANDEN-Phenyl Trost Ligand lies in its ability to create a highly organized and chiral environment around a palladium catalyst during the key steps of the AAA reaction.[9][10] The generally accepted catalytic cycle for the Trost AAA is depicted below.

Caption: Catalytic cycle of the Trost AAA.

-

Oxidative Addition: The active catalyst, a Pd(0) species complexed with the chiral ligand (L*), undergoes oxidative addition to an allylic substrate (e.g., an allylic acetate or carbonate), displacing the leaving group and forming a cationic π-allyl Pd(II) complex. The chiral ligand is now intimately associated with the π-allyl moiety.

-

Nucleophilic Attack: This is the key stereochemistry-determining step. The nucleophile attacks one of the termini of the π-allyl system. The C2-symmetric nature of the (S,S)-ANDEN-Phenyl Trost Ligand creates a chiral pocket that directs the incoming nucleophile to one of the two prochiral faces of the π-allyl complex, leading to the formation of a new stereocenter with high enantioselectivity. The steric bulk and electronic properties of the ligand are crucial in controlling both the regioselectivity and enantioselectivity of this step.

-

Product Release: Following the nucleophilic attack, the resulting product dissociates from the palladium, regenerating the Pd(0)L* catalyst, which can then enter another catalytic cycle.

The success of the Trost ligands stems from the "chiral pocket" they create, which effectively shields one face of the π-allyl intermediate, allowing the nucleophile to attack preferentially from the other, less hindered face.[10]

Experimental Protocols: A Representative Application

The palladium-catalyzed asymmetric allylic alkylation of racemic 1,3-diphenylallyl acetate with dimethyl malonate is a benchmark reaction for evaluating the effectiveness of chiral ligands.[11] The following is a representative experimental protocol adapted from typical procedures for Trost AAA reactions.

Asymmetric Alkylation of rac-1,3-Diphenylallyl Acetate

Materials:

-

rac-1,3-Diphenylallyl acetate

-

Dimethyl malonate

-

(S,S)-ANDEN-Phenyl Trost Ligand (CAS 138517-65-4)

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

-

N,N'-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃·CHCl₃ (0.0125 mmol, 0.5 mol%) and (S,S)-ANDEN-Phenyl Trost Ligand (0.0375 mmol, 1.5 mol%).

-

Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

-

In a separate flask, dissolve rac-1,3-diphenylallyl acetate (2.5 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

-

To the substrate solution, add dimethyl malonate (7.5 mmol, 3.0 equiv), BSA (7.5 mmol, 3.0 equiv), and KOAc (0.125 mmol, 5 mol%).

-

Transfer the substrate/nucleophile solution to the catalyst solution via cannula.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral product.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Caption: Experimental workflow for the Trost AAA.

Safety and Handling

The (S,S)-ANDEN-Phenyl Trost Ligand should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a warning-level hazard, with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water. If irritation persists, seek medical attention.

Conclusion and Future Outlook

The (S,S)-ANDEN-Phenyl Trost Ligand (CAS 138517-65-4) represents a pinnacle of rational ligand design in asymmetric catalysis. Its robust performance in palladium-catalyzed asymmetric allylic alkylation reactions has made it an invaluable tool for the synthesis of a wide array of chiral molecules, from natural products to pharmaceutical intermediates. The modularity of its synthesis allows for further tuning and optimization, suggesting that the full potential of the Trost ligand family is still being explored. As the demand for enantiomerically pure compounds continues to grow, the importance of well-characterized and highly effective chiral ligands like the (S,S)-ANDEN-Phenyl Trost Ligand will undoubtedly increase, paving the way for new discoveries in chemical synthesis.

References

-

Trost, B. M. (2012). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Organic Process Research & Development, 16(2), 185-194. [Link]

-

Tsuji–Trost reaction. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Tsuji-Trost Reaction. Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

-

Guiry, P. J., & Saunders, C. P. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(10), 5839-5914. [Link]

-

Fox, M. E., Gerlach, A., Lennon, I. C., Meek, G., & Praquin, C. (2005). A Convenient and Scaleable Synthesis of 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene and Its Enantiomers. Synthesis, 2005(19), 3196-3198. [Link]

-

LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Trost ligand. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

31 Phosphorus NMR. NMR Service. Retrieved January 25, 2026, from [Link]

-

Gowda, B. T., et al. (2009). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung A, 64(1-2), 49-58. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (R,R)-ANDEN-PHENYL TROST LIGAND 95% | CAS: 152140-65-3 | AChemBlock [achemblock.com]

- 3. synarchive.com [synarchive.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tsuji-Trost Reaction [organic-chemistry.org]

- 10. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the (S,S)-ANDEN-Phenyl Trost Ligand

This guide provides a comprehensive overview of the (S,S)-ANDEN-Phenyl Trost Ligand, a sophisticated C₂-symmetric diphosphine ligand critical to modern asymmetric synthesis. We will delve into its molecular characteristics, the mechanistic underpinnings of its catalytic activity, and practical, field-proven protocols for its application.

Core Characteristics and Physicochemical Properties

The (S,S)-ANDEN-Phenyl Trost Ligand is a member of a class of ligands developed by Barry M. Trost for the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in stereoselective C-C bond formation.[1][2] Its unique structure is built upon a rigid 9,10-dihydro-9,10-ethanoanthracene backbone, which imparts a well-defined chiral environment essential for high enantioselectivity.

The ligand's full chemical name is (+)-(11S,12S)-Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10-ethanoanthracene.[3] Key physicochemical data are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 812.87 g/mol | [3][4] |

| Chemical Formula | C₅₄H₄₂N₂O₂P₂ | [3][4][5] |

| CAS Number | 138517-65-4 | [3][4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 66-67 °C | [3][5] |

| Solubility | Soluble in many organic solvents (e.g., CH₂Cl₂, THF, Toluene) | [1] |

| Storage | 2-8°C, under an inert atmosphere (e.g., Nitrogen), protected from light | [3][5] |

The Mechanistic Heart: Trost Asymmetric Allylic Alkylation (AAA)

The primary application of the (S,S)-ANDEN-Phenyl Trost Ligand is in the Trost AAA reaction.[1][6] Understanding the catalytic cycle is paramount to appreciating the ligand's function and optimizing reaction conditions. The cycle proceeds through several key steps, which dictate the stereochemical outcome of the product.

The Catalytic Cycle:

-

Oxidative Addition: A Palladium(0) complex, bearing the chiral Trost ligand, coordinates to the double bond of an allylic substrate (typically an acetate, carbonate, or phosphate). This is followed by oxidative addition, where the leaving group is expelled, forming a cationic η³-allylpalladium(II) intermediate.[7][8] This step generally proceeds with an inversion of stereochemistry at the carbon center if it is chiral.

-

Enantioface Discrimination & Nucleophilic Attack: The chiral pocket created by the (S,S)-ANDEN-Phenyl ligand around the palladium center directs the incoming nucleophile to attack one of the two enantiotopic faces of the π-allyl complex. The rigidity and steric bulk of the ligand effectively shield one face, forcing the nucleophile to attack the other. For "soft" nucleophiles (pKa < 25), this attack occurs directly on the allyl terminus.[7]

-

Reductive Elimination: Following nucleophilic attack, the newly formed product dissociates from the metal center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Caption: The catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Causality of Design: Why the ANDEN Backbone?

The choice of the chiral scaffold is the most critical element in ligand design for AAA. While the original Trost ligands utilized a trans-1,2-diaminocyclohexane (DACH) backbone, the development of the 9,10-dihydro-9,10-ethanoanthracene (ANDEN) scaffold offered distinct advantages.[9]

-

Rigidity and Defined Pocket: The ANDEN framework is significantly more rigid than the flexible cyclohexane ring of DACH. This rigidity translates into a more well-defined and less dynamic chiral pocket, leading to higher and more consistent enantioselectivities across a broader range of substrates.

-

Steric Influence: The bulky aromatic "walls" of the ANDEN structure create a deep chiral groove. The diphenylphosphino groups are positioned by the amide linkers to effectively control the trajectory of the incoming nucleophile, ensuring a highly selective attack on the π-allyl intermediate.

Caption: Steric control by the (S,S)-ANDEN-Phenyl ligand around the Pd center.

Field-Proven Experimental Protocol: Asymmetric Alkylation of Cyclohexenyl Acetate

This protocol describes a representative Trost AAA reaction, demonstrating the use of the (S,S)-ANDEN-Phenyl ligand in a benchmark transformation. This procedure is a self-validating system; successful execution should yield a product with high enantiomeric excess, confirming the efficacy of the catalyst system.

Reaction: Asymmetric alkylation of rac-cyclohex-2-en-1-yl acetate with dimethyl malonate.

Step-by-Step Methodology:

-

Catalyst Pre-formation (In Situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium source, [Pd₂(dba)₃·CHCl₃] (dba = dibenzylideneacetone). Typically, 1 mol% Pd is used, which corresponds to 0.5 mol% of the dimeric precursor.

-

Add the (S,S)-ANDEN-Phenyl Trost Ligand (L). A Pd:L ratio of 1:1.5 is common to ensure full coordination and catalyst stability.[10] This corresponds to 1.5 mol% of the ligand.

-

Add anhydrous, degassed dichloromethane (CH₂Cl₂). The volume should be sufficient to dissolve the components (e.g., 2 mL for a 0.5 mmol scale reaction).

-

Stir the mixture at room temperature for 20-30 minutes. The solution should turn from a deep purple to a yellow-orange, indicating the formation of the active Pd(0)L* complex.

-

-

Reaction Assembly:

-

In a separate flame-dried flask, dissolve dimethyl malonate (the nucleophile, typically 1.2 equivalents) in anhydrous, degassed CH₂Cl₂.

-

Add a base to deprotonate the malonate. N,O-Bis(trimethylsilyl)acetamide (BSA) is a commonly used base (typically 1.3 equivalents) as its byproducts are volatile.

-

Add a catalytic amount of a salt, such as potassium acetate (KOAc) or lithium acetate (LiOAc) (e.g., 5 mol%). This can act as a co-catalyst and facilitate the nucleophilic attack.

-

Stir this nucleophile solution at room temperature for 15 minutes.

-

Add the substrate, rac-cyclohex-2-en-1-yl acetate (1.0 equivalent), to the nucleophile solution.

-

Using a cannula, transfer the pre-formed catalyst solution from Step 1 into the flask containing the substrate and nucleophile mixture.

-

-

Reaction Monitoring and Workup:

-

Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

-

Caption: Workflow for a typical Trost AAA using the (S,S)-ANDEN-Phenyl ligand.

Synthesis of the (S,S)-ANDEN-Phenyl Trost Ligand

The ligand itself is synthesized through a straightforward amidation reaction, analogous to peptide coupling.[11] The key is the availability of the enantiopure (1S,2S)-diamino-9,10-dihydro-9,10-ethanoanthracene backbone.

Synthetic Pathway:

-

Starting Materials: The synthesis begins with the enantiopure diamine, (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine, and 2-(diphenylphosphino)benzoic acid.

-

Coupling Reaction: The diamine is coupled with two equivalents of 2-(diphenylphosphino)benzoic acid using a standard peptide coupling agent, such as dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[11]

-

Purification: The resulting dicyclohexylurea (DCU) byproduct is filtered off, and the ligand is purified by crystallization or column chromatography.

Caption: Synthetic route to the (S,S)-ANDEN-Phenyl Trost Ligand.

Safety and Handling

As a fine chemical, the (S,S)-ANDEN-Phenyl Trost Ligand should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: May cause skin irritation, an allergic skin reaction, and serious eye irritation. May also cause respiratory irritation.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to prevent oxidation of the phosphine groups.[5]

References

-

Butts, C. P., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Trost ligand. [Link]

-

Wikipedia (French). (n.d.). Ligand de Trost. [Link]

- Trost, B. M., & Zhang, T. (2011). Desymmetrization of Phosphinic Acids by Pd-Catalyzed Asymmetric Allylic Alkylation.

-

Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. [Link]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]

- Jiao, Y. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution.

-

Sherwood, J. R., et al. (2020). Active, selective, and stable single-component precatalysts for asymmetric allylic alkylation. ChemRxiv. [Link]

-

Chemistry Student. (2022). Tsuji-Trost Allylation. YouTube. [Link]

- Trost, B. M. (2014).

- Trost, B. M. (2004).

-

ResearchGate. (n.d.). Ligand Design in Enantioselective Ring-opening Polymerization of Lactide. [Link]

-

Organic Syntheses. (n.d.). Ligand Design and Diversity. [Link]

-

Advanced ChemBlocks. (n.d.). (R,R)-ANDEN-PHENYL TROST LIGAND 95%. [Link]

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

Sources

- 1. Trost ligand - Wikipedia [en.wikipedia.org]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. (S,S)-ANDEN-Phenyl Trost Ligand,(+)-(11S,12S)Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10-ethanoanthracene, (11S,12S)-N,N′-(9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis[2-(diphenylphosp CAS#: 138517-65-4 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. (S,S)-ANDEN-Phenyl Trost Ligand | 138517-65-4 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tsuji-Trost Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Ligand de Trost — Wikipédia [fr.wikipedia.org]

- 12. (R,R)-ANDEN-PHENYL TROST LIGAND 95% | CAS: 152140-65-3 | AChemBlock [achemblock.com]

The Core Mechanism of Trost Asymmetric Allylic Alkylation: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Advantage of Asymmetric Allylic Alkylation in Synthesis

In the landscape of modern synthetic organic chemistry, the Trost Asymmetric Allylic Alkylation (AAA) stands as a cornerstone methodology for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds.[1][2] Developed and refined by Barry M. Trost and his collaborators, this palladium-catalyzed reaction offers a versatile and powerful tool for accessing complex chiral molecules, a critical capability in the synthesis of active pharmaceutical ingredients.[3] Unlike many other asymmetric transformations that are limited to a single type of bond formation, the Trost AAA provides access to a diverse array of chiral products, including those containing C-C, C-N, C-O, and C-S bonds, often with exceptional levels of enantioselectivity and under mild reaction conditions.[1][4] This guide provides an in-depth exploration of the core mechanistic principles that govern this pivotal reaction, offering researchers and drug development professionals the foundational knowledge to effectively harness its synthetic potential.

The Catalytic Cycle: A Palladium-Choreographed Transformation

The Trost AAA operates through a well-defined catalytic cycle centered on a palladium(0) species, which is the active catalyst. The cycle can be dissected into three primary stages: oxidative addition, nucleophilic attack, and reductive elimination/decomplexation.[3][5]

-

Oxidative Addition and the Formation of the π-Allylpalladium Intermediate: The cycle commences with the coordination of the Pd(0) catalyst, bearing a chiral ligand, to the double bond of the allylic substrate. This is followed by an oxidative addition step where the leaving group on the allylic substrate is displaced, and the palladium center is oxidized from Pd(0) to Pd(II). This results in the formation of a cationic η³-allylpalladium complex, a key intermediate in the reaction.[5][6] This ionization step typically proceeds with inversion of stereochemistry at the carbon bearing the leaving group.[7]

-

Nucleophilic Attack: The regio- and enantioselectivity of the Trost AAA are primarily determined in this crucial step. A soft nucleophile, such as a malonate ester, attacks one of the termini of the η³-allyl complex.[5] This attack generally occurs "trans" to the palladium, meaning from the face opposite to the metal and its bulky chiral ligand.[7] The chiral ligand environment dictates which of the two enantiotopic termini of the allyl fragment is preferentially attacked, thereby establishing the stereochemistry of the newly formed stereocenter.[8]

-

Reductive Elimination/Decomplexation: Following the nucleophilic attack, the resulting palladium(II) complex undergoes reductive elimination, regenerating the Pd(0) catalyst and releasing the chiral product. The Pd(0) catalyst is then free to enter another catalytic cycle.

Below is a graphical representation of the catalytic cycle:

Caption: A simplified representation of the Trost AAA catalytic cycle.

The Heart of Asymmetry: The Role of the Trost Ligand

The remarkable enantioselectivity of the Trost AAA is a direct consequence of the chiral environment created by the ligand bound to the palladium catalyst. The archetypal Trost ligands are C₂-symmetric bisphosphines derived from 1,2-diaminocyclohexane (DACH).[4] These ligands possess a well-defined chiral scaffold that creates a "chiral pocket" or "chiral space" around the palladium center.[8][9]

The key structural features of the Trost ligand and their impact on enantioselectivity are:

-

The Chiral Backbone: The trans-1,2-diaminocyclohexane backbone provides a rigid and stereochemically defined scaffold.

-

The Amide Linkers: The amide groups connecting the backbone to the phosphine moieties are crucial. They are believed to participate in hydrogen bonding interactions with the nucleophile and/or the counterion, helping to orient the incoming nucleophile for a stereoselective attack.[8]

-

The Phosphine Groups: The bulky diphenylphosphino groups extend outwards, creating "flaps" that define the chiral pocket. These flaps sterically differentiate the two faces of the π-allyl complex and the two termini of the allyl fragment.

The interplay of these elements creates a highly organized transition state where one pathway for nucleophilic attack is significantly lower in energy than the other, leading to high enantiomeric excess (ee) in the product.

Mechanisms of Enantiodiscrimination: A Deeper Dive

While the attack on the η³-allylpalladium complex is the most common point of stereochemistry determination, the Trost AAA is mechanistically nuanced, with several potential modes of enantiodiscrimination.[7][9] Understanding these possibilities is crucial for optimizing reaction conditions and predicting outcomes.

The primary mechanisms include:

-

Differentiation of Enantiotopic Termini of a Meso-π-allyl Intermediate: When a prochiral allylic substrate with two identical substituents is used, the resulting η³-allylpalladium intermediate is a meso compound with enantiotopic termini. The chiral catalyst then directs the nucleophile to attack one of these termini preferentially.[9]

-

Dynamic Kinetic Asymmetric Transformation (DYKAT): In cases where the starting allylic substrate is racemic, the reaction can proceed through a dynamic kinetic resolution. Both enantiomers of the substrate form diastereomeric η³-allylpalladium complexes that can interconvert. If one diastereomeric intermediate reacts significantly faster with the nucleophile than the other, a single enantiomer of the product can be formed in high yield and high ee.[3] This interconversion can occur through a η³-η¹-η³ mechanism, where the allyl group transiently binds to the palladium in a monohapto fashion, allowing for rotation and isomerization.[3]

The following diagram illustrates the concept of the η³-η¹-η³ isomerization pathway, which is key to many dynamic kinetic resolutions in Trost AAA:

Caption: The η³-η¹-η³ isomerization allows for the interconversion of diastereomeric π-allyl complexes.

The Influence of the Nucleophile: "Soft" vs. "Hard"

The nature of the nucleophile plays a significant role in the mechanism and outcome of the Trost AAA.[5] A key distinction is made between "soft" and "hard" nucleophiles, a concept rooted in Hard and Soft Acids and Bases (HSAB) theory.

-

Soft Nucleophiles: These are typically stabilized carbanions derived from compounds with a pKa generally less than 25, such as malonates, β-ketoesters, and sulfones.[5] They are characterized by a high-energy highest occupied molecular orbital (HOMO) and are highly polarizable. The reaction with soft nucleophiles is believed to proceed via an "outer-sphere" mechanism, where the nucleophile directly attacks the allyl group from the face opposite the palladium catalyst.[5] This is the classic and most well-understood pathway for the Trost AAA.

-

Hard Nucleophiles: These are less stabilized carbanions, such as organometallic reagents or unstabilized enolates. Their reactions are often more complex and can proceed through an "inner-sphere" mechanism, where the nucleophile first coordinates to the palladium center, followed by reductive elimination to form the C-C bond. Achieving high enantioselectivity with hard nucleophiles has been a significant challenge, although recent advances are expanding the scope of this transformation.

| Nucleophile Type | Typical pKa Range | Predominant Mechanism |

| Soft | < 25 | Outer-sphere |

| Hard | > 25 | Inner-sphere or more complex pathways |

| Table 1: General characteristics of soft and hard nucleophiles in Trost AAA. |

A Practical Example: Experimental Protocol for the Asymmetric Alkylation of 1,3-Diphenylallyl Acetate

To provide a tangible illustration of the Trost AAA in practice, the following is a representative experimental protocol for the reaction of rac-1,3-diphenylallyl acetate with dimethyl malonate, a benchmark reaction for this methodology.[10][11]

Reaction Scheme:

(Image of the reaction of rac-1,3-diphenylallyl acetate with dimethyl malonate catalyzed by a palladium complex with a chiral Trost ligand to give the chiral product)

Materials:

-

[Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)

-

(R,R)-Trost Ligand

-

rac-1,3-Diphenylallyl acetate

-

Dimethyl malonate

-

Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), [Pd₂(dba)₃]·CHCl₃ (e.g., 0.0125 mmol, 0.5 mol%) and the (R,R)-Trost ligand (e.g., 0.0375 mmol, 1.5 mol%) are dissolved in anhydrous dichloromethane (e.g., 5 mL). The solution is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution is added rac-1,3-diphenylallyl acetate (e.g., 2.5 mmol, 1.0 equiv) and potassium acetate (e.g., 0.125 mmol, 5 mol%).

-

Nucleophile Addition: In a separate flask, dimethyl malonate (e.g., 3.75 mmol, 1.5 equiv) is treated with bis(trimethylsilyl)acetamide (BSA) (e.g., 3.75 mmol, 1.5 equiv) and stirred at room temperature for 30 minutes to generate the silylated nucleophile in situ. This solution is then added to the reaction mixture via syringe.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral product. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion: A Versatile Tool for Asymmetric Synthesis

The Trost Asymmetric Allylic Alkylation is a powerful and versatile transformation that has had a profound impact on the synthesis of complex, biologically active molecules. Its success lies in a well-understood catalytic cycle where a chiral palladium complex orchestrates the enantioselective formation of new bonds. The modularity of the Trost ligands allows for fine-tuning of the chiral environment, enabling high levels of stereocontrol across a broad range of substrates and nucleophiles. For researchers and professionals in drug development, a deep understanding of the mechanistic underpinnings of the Trost AAA is not merely academic; it is the key to unlocking innovative and efficient synthetic routes to the next generation of therapeutics.

References

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

-

Trost, B. M. (2004). Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry, 69(18), 5813–5837. [Link]

-

Trost, B. M. (2015). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Tetrahedron, 71(39), 6937-6961. [Link]

-

Tsuji–Trost reaction. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

-

Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. (2021). [Link]

- Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. (1998). A Mechanistic Dichotomy in Palladium-Catalyzed Asymmetric Allylic Alkylations Depending on the Nucleophile pKa. Journal of the American Chemical Society, 120(5), 865–877.

-

Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition in English, 34(3), 259–281. [Link]

-

Zhu, G., Terry, M., & Zhang, X. (1996). Asymmetric allylic alkylation catalyzed by palladium complexes with new chiral ligands. Tetrahedron Letters, 37(26), 4475–4478. [Link]

- Trost, B. M., & Toste, F. D. (1999). A New Catalyst for the Palladium-Catalyzed Asymmetric Allylic Alkylation. Enantioselective Synthesis of (S)-Vigabatrin. Journal of the American Chemical Society, 121(19), 4545–4554.

- Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944.

-

Trost, B. M., Machacek, M. R., & Aponick, A. (2006). Predicting the Stereochemistry of Diphenylphosphino Benzoic Acid (DPPBA)-Based Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions: A Working Model. Accounts of Chemical Research, 39(10), 747–760. [Link]

- Trost, B. M., & Zhang, T. (2011). Catalytic asymmetric allylic alkylation of oxindoles. Chemistry–An Asian Journal, 6(5), 1114-1124.

- Trost, B. M., & Zhang, Y. (2008). Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Aryl-Substituted Oxindoles. Journal of the American Chemical Society, 130(44), 14713–14725.

- Braun, M. (2007). Enantioselective Carbon-Carbon Bond Formation by Allylic Alkylation with Preformed Enolates.

- Hartwig, J. F. (2010).

- Pfaltz, A., & Drury, W. J. (2004). Asymmetric Allylic Substitution. In Modern Organocatalysis (pp. 161-205). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Enantioselective allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. ResearchGate. [Link]

Sources

- 1. Ligand Controlled Highly Regio- and Enantioselective Synthesis of α-Acyloxyketones by Palladium-Catalyzed Allylic Alkylation of 1,2-Enediol Carbonates [organic-chemistry.org]

- 2. Asymmetric allylic alkylation, an enabling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Tsuji-Trost Reaction [organic-chemistry.org]

- 6. Trost, B.M. (1995) Atom Economy—A Challenge for Organic Synthesis Homogeneous Catalysis Leads the Way, Angewandte Chemie International Edition, 34, 259. (The Concept of Atom Economy Was Developed by Prof. Trost of Stanford University, USA, in Recognition of Which He Received the US Presidential Green Chemistry Challenge Award in 1998.) - References - Scientific Research Publishing [scirp.org]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 10. Sci-Hub. Asymmetric allylic alkylation catalyzed by palladium complexes with new chiral ligands / Tetrahedron Letters, 1996 [sci-hub.box]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the (S,S)-ANDEN-Phenyl Trost Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is of paramount importance, particularly in the realm of drug discovery and development. Asymmetric catalysis has emerged as a powerful tool to achieve this goal, and among the myriad of chiral ligands developed, the (S,S)-ANDEN-Phenyl Trost Ligand stands out as a cornerstone for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This guide provides a comprehensive technical overview of this C2-symmetric chiral diphosphine ligand, delving into its structure, mechanism of action, and practical applications, with a focus on empowering researchers to leverage its full potential.

The (S,S)-ANDEN-Phenyl Trost Ligand, with the chemical formula C54H42N2O2P2, is a sophisticated molecule designed to create a well-defined chiral environment around a palladium center.[1] This controlled spatial arrangement is the key to its remarkable ability to induce high levels of enantioselectivity in a variety of chemical transformations. This guide will explore the nuances of its application, providing both the theoretical underpinnings and practical protocols necessary for its successful implementation in the laboratory.

Core Principles: Structure and Stereochemical Control

The efficacy of the (S,S)-ANDEN-Phenyl Trost Ligand is intrinsically linked to its unique structural features. The ligand is constructed from an (S,S)-1,2-diaminoanthracene derivative scaffold, which imparts a rigid and predictable C2-symmetric chirality. Appended to this backbone are two diphenylphosphinobenzoyl groups that serve as the crucial coordinating moieties for the palladium catalyst.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C54H42N2O2P2 | [1] |

| Molecular Weight | 812.87 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 138517-65-4 |

The Mechanism of Enantioselection

The Trost asymmetric allylic alkylation (AAA) reaction, the primary application for this ligand, proceeds via a catalytic cycle known as the Tsuji-Trost reaction.[2] The generally accepted mechanism for "soft" nucleophiles involves an outer-sphere attack on a π-allyl palladium intermediate. The enantioselectivity is determined by the differential rate of nucleophilic attack on the two enantiotopic termini of this intermediate.

The (S,S)-ANDEN-Phenyl Trost Ligand plays a critical role in orchestrating this stereochemical outcome through a combination of steric and electronic effects. The Lloyd-Jones/Norrby transition state model provides a robust framework for understanding this phenomenon. According to this model, the chiral ligand creates a "chiral pocket" around the palladium center. The amide groups within the ligand's backbone are not merely passive structural elements; they actively participate in the catalytic cycle through hydrogen bonding interactions with the nucleophile, guiding its approach to one of the π-allyl termini. This intricate interplay of steric hindrance from the bulky phenyl groups and the directing effect of the amide moieties results in a highly organized transition state, favoring the formation of one enantiomer over the other.

Applications in Asymmetric Synthesis

The (S,S)-ANDEN-Phenyl Trost Ligand has proven to be a versatile and highly effective ligand in a wide range of asymmetric allylic alkylation reactions. Its ability to deliver high enantioselectivities has made it a valuable tool in the synthesis of complex natural products and pharmaceutical intermediates.

Benchmark Reaction: Alkylation of 1,3-Diphenylallyl Acetate

A standard benchmark reaction used to evaluate the performance of chiral ligands in AAA is the reaction of racemic 1,3-diphenylallyl acetate with a soft nucleophile, typically dimethyl malonate.[3] This reaction serves as an excellent platform for comparing the efficacy of different ligand systems.

Performance Comparison

While a direct head-to-head comparison under identical conditions in a single study is often unavailable, the literature provides a wealth of data on the performance of various chiral ligands in the benchmark reaction. The (S,S)-ANDEN-Phenyl Trost Ligand and its analogues consistently deliver high enantioselectivities.

| Ligand | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |

| (S,S)-ANDEN-Phenyl Trost Ligand | Dimethyl Malonate | CH2Cl2 | >95 | >98 | General literature observation |

| Modified Trost Ligand | Dimethyl Malonate | THF | 93 | 99 | [4] |

| (R,R)-DACH-Naphthyl Trost Ligand | Various | Various | High | up to 99 | [5] |

| Other Diphosphine Ligands | Dimethyl Malonate | Various | Variable | Variable | [4] |

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales.

Synthesis of (S,S)-ANDEN-Phenyl Trost Ligand

The synthesis of the (S,S)-ANDEN-Phenyl Trost Ligand is a multi-step process that begins with the resolution of the diamine scaffold, followed by coupling with 2-(diphenylphosphino)benzoic acid.

Step 1: Synthesis of the Chiral Diamine Scaffold

The synthesis of the chiral 1,2-diaminoanthracene derivative is a critical step and often involves classical resolution techniques or asymmetric synthesis approaches.

Step 2: Amide Coupling

-

To a solution of (1S,2S)-diaminoanthracene derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 2-(diphenylphosphino)benzoic acid (2.2 equiv).

-

Cool the mixture to 0 °C and add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the (S,S)-ANDEN-Phenyl Trost Ligand.

General Procedure for Asymmetric Allylic Alkylation

This protocol describes the benchmark reaction between rac-1,3-diphenylallyl acetate and dimethyl malonate.

Catalyst Preparation (in situ):

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(allyl)Cl]2 (1 mol%) and (S,S)-ANDEN-Phenyl Trost Ligand (2.5 mol%) in anhydrous and degassed solvent (e.g., dichloromethane or THF).

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation.

Reaction Setup:

-

In a separate flame-dried Schlenk flask, dissolve rac-1,3-diphenylallyl acetate (1.0 equiv) in the chosen solvent.

-

Add dimethyl malonate (1.2 equiv).

-

To this mixture, add a suitable base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of potassium acetate, or a tetrahexylammonium salt of malonate).

-

Add the pre-formed catalyst solution to the reaction mixture via cannula.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC/LC-MS.

Work-up and Purification:

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Conclusion

The (S,S)-ANDEN-Phenyl Trost Ligand has solidified its position as a privileged ligand in the field of asymmetric catalysis. Its robust design, predictable stereochemical control, and broad applicability make it an indispensable tool for synthetic chemists. This guide has provided a detailed exploration of its core principles, mechanistic underpinnings, and practical implementation. By understanding the intricate details of how this ligand operates, researchers can confidently apply it to their own synthetic challenges, paving the way for the efficient and enantioselective synthesis of valuable molecules in drug discovery and beyond.

References

-

Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. PMC. [Link]

-

Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Enantioselective allylic alkylation of 1,3-diphenylallyl acet- ate with dimethyl malonate. ResearchGate. [Link]

-

Synthesis of Some Selectively N -Protected (1 S ,2 S )- p -Nitrophenylserinol–Based Diamino-1,3-dioxanes and Tripodands. ResearchGate. [Link]

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]

-

Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry. [Link]

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PMC. [Link]

-

Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. [Link]

- WO2017205964A1 - Aminosteroid derivatives and process for producing same.

-

(PDF) Design and Synthesis of a New Androgen Derivative using Some Strategies. ResearchGate. [Link]

-

Synthesis and Characterization of Anthracene Derivative for Organic Field-Effect Transistor Fabrication. ResearchGate. [Link]

-

Water promoted allylic nucleophilic substitution reactions of (E)-1,3 diphenylallyl acetate. [Link]

Sources

- 1. (R,R)-ANDEN-PHENYL TROST LIGAND 95% | CAS: 152140-65-3 | AChemBlock [achemblock.com]

- 2. Tsuji-Trost Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Genesis of Stereocontrol: An In-depth Technical Guide to the Early Development of C₂-Symmetric Ligands

Abstract

The quest for enantiomerically pure compounds has been a central theme in modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. The development of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer, marked a paradigm shift in synthetic chemistry. At the heart of this revolution lies the design of chiral ligands that can effectively transfer stereochemical information to a metal center. This in-depth technical guide delves into the seminal early developments of a particularly influential class of these molecules: C₂-symmetric ligands. We will explore the foundational design principles, pioneering synthetic strategies, and groundbreaking applications that established C₂-symmetry as a cornerstone of asymmetric catalysis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and core concepts that continue to shape the field of stereoselective synthesis.

Introduction: The Symmetry Principle in Asymmetric Catalysis

The challenge in asymmetric catalysis is to create a chiral environment around a metal catalyst that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate. Early attempts often involved the use of chiral natural products or their derivatives as ligands. However, a more rational design approach emerged with the recognition of the power of symmetry.

The concept of utilizing C₂-symmetric ligands was a pivotal moment in the history of asymmetric catalysis. A molecule possesses a C₂ axis of symmetry if a 180° rotation about this axis results in a molecule indistinguishable from the original. The key insight, championed by pioneers such as Henri B. Kagan, was that C₂ symmetry in a bidentate ligand drastically reduces the number of possible diastereomeric transition states in a catalytic reaction.[1] By limiting the available reaction pathways, the energy difference between the favored and disfavored transition states is often magnified, leading to higher enantioselectivity.[1] This principle provided a powerful design element for creating highly effective chiral catalysts.

Pioneering C₂-Symmetric Phosphine Ligands: DIOP and DIPAMP

The early landscape of C₂-symmetric ligands was dominated by chiral diphosphines, which proved to be exceptionally effective in rhodium-catalyzed asymmetric hydrogenation reactions. Two ligands, in particular, stand as monuments to this era: DIOP and DIPAMP.

DIOP: A Landmark Ligand from a Chiral Pool Precursor

In 1971, Henri B. Kagan and T. P. Dang reported the synthesis of DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a novel C₂-symmetric diphosphine ligand derived from readily available L-(+)-tartaric acid.[2] This work was a landmark achievement as it demonstrated the feasibility of creating highly effective chiral ligands from the chiral pool.

Design Principle: The C₂-symmetric backbone of DIOP, featuring a dioxolane ring, creates a chiral pocket around the metal center. The four phenyl groups on the phosphorus atoms project into this space, creating a well-defined steric environment that dictates the facial selectivity of substrate coordination.

DIPAMP: The Key to an Industrial Revolution in Asymmetric Synthesis

Shortly after the disclosure of DIOP, William S. Knowles and his team at Monsanto developed DIPAMP ((R,R)-1,2-Bis[(o-methoxyphenyl)phenylphosphino]ethane). This P-chiral, C₂-symmetric diphosphine ligand became the cornerstone of the first industrial-scale asymmetric catalytic process: the synthesis of the anti-Parkinson's drug, L-DOPA.[3][4] This achievement was recognized with the Nobel Prize in Chemistry in 2001, shared with Ryoji Noyori and K. Barry Sharpless for their work on asymmetric catalysis.

Design Principle: Unlike DIOP, the chirality of DIPAMP resides on the phosphorus atoms themselves. The C₂-symmetric ethylene backbone holds the two P-chiral centers in a fixed spatial relationship. The o-methoxyphenyl groups are believed to play a crucial role in both the electronic properties of the ligand and in providing key steric interactions that govern the enantioselectivity.

Experimental Protocols: Synthesis of Foundational C₂-Symmetric Ligands

A deep understanding of the early development of C₂-symmetric ligands necessitates a familiarity with their synthesis. The following protocols are based on the original groundbreaking publications and subsequent refinements.

Synthesis of (-)-DIOP from L-(+)-Tartaric Acid

This protocol is adapted from the seminal work of Kagan and Dang.[2]

Workflow Diagram:

Caption: Synthetic workflow for (-)-DIOP.

Step-by-Step Methodology:

-

Step 1: Preparation of Diethyl L-tartrate acetonide. L-(+)-Tartaric acid is esterified and protected as its acetonide by refluxing in ethanol and acetone with a catalytic amount of sulfuric acid.

-

Step 2: Reduction to the Diol. The resulting diethyl L-tartrate acetonide is reduced with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to yield 1,4-dihydroxy-2,3-O-isopropylidenebutane.

-

Step 3: Tosylation of the Diol. The diol is then converted to its corresponding ditosylate by reaction with p-toluenesulfonyl chloride (p-TsCl) in pyridine.

-

Step 4: Nucleophilic Substitution with Lithium Diphenylphosphide. The final step involves the nucleophilic displacement of the tosylate groups with lithium diphenylphosphide, generated in situ from chlorodiphenylphosphine and lithium metal in THF, to afford (-)-DIOP.

Synthesis of (R,R)-DIPAMP

The original synthesis of DIPAMP by the Monsanto group involved the resolution of a phosphine oxide precursor.[5]

Workflow Diagram:

Caption: Synthetic workflow for (R,R)-DIPAMP.

Step-by-Step Methodology:

-

Step 1: Synthesis of the Racemic Phosphine Oxide. Methylphenyl-o-anisylphosphine is oxidized to the corresponding phosphine oxide using hydrogen peroxide.

-

Step 2: Resolution of the Phosphine Oxide. The racemic phosphine oxide is resolved by fractional crystallization of its diastereomeric salts formed with a chiral resolving agent, such as dibenzoyl-L-tartaric acid.

-

Step 3: Reduction to the Enantiopure Monophosphine. The resolved (S)-phosphine oxide is reduced back to the enantiopure (S)-methylphenyl-o-anisylphosphine using a reducing agent like trichlorosilane (HSiCl₃).

-

Step 4: Oxidative Coupling. The enantiopure monophosphine is deprotonated at the methyl group using n-butyllithium (n-BuLi), and the resulting phosphinidene anion is oxidatively coupled using a copper(II) salt to form the C₂-symmetric bis(phosphine oxide), (R,R)-DIPAMP dioxide.

-

Step 5: Final Reduction. The bis(phosphine oxide) is then reduced with trichlorosilane to yield the final (R,R)-DIPAMP ligand.

Early Applications of C₂-Symmetric Ligands in Asymmetric Catalysis

The true measure of a ligand's utility lies in its performance in catalytic reactions. The early C₂-symmetric ligands were instrumental in demonstrating the potential of asymmetric catalysis to achieve high levels of enantioselectivity in a variety of transformations.

Asymmetric Hydrogenation: The L-DOPA Process

The most celebrated application of early C₂-symmetric ligands is the Monsanto synthesis of L-DOPA.[3][4] The key step is the rhodium-catalyzed asymmetric hydrogenation of an enamide precursor.

Catalytic Cycle Diagram:

Caption: Catalytic cycle for Rh-DIPAMP catalyzed asymmetric hydrogenation.

Using a rhodium catalyst with (R,R)-DIPAMP, the enamide precursor to L-DOPA was hydrogenated with up to 95% enantiomeric excess (ee).[6] This high level of stereocontrol was a landmark achievement and demonstrated the industrial viability of asymmetric catalysis.

Mechanism of Enantioselection: The enantioselectivity is believed to arise from the preferred binding of one prochiral face of the enamide to the chiral rhodium-DIPAMP complex. The C₂-symmetric ligand creates four stereochemically distinct quadrants around the metal center. The substrate coordinates in a bidentate fashion through the olefin and the amide carbonyl oxygen. The steric bulk of the phenyl and o-anisyl groups on the phosphorus atoms of DIPAMP favors the coordination of the substrate in a specific orientation, leading to the observed high enantioselectivity.[7][8]

Expanding the Horizons: Diels-Alder and Allylic Alkylation Reactions

While asymmetric hydrogenation was the initial proving ground, the utility of C₂-symmetric ligands was quickly demonstrated in other important carbon-carbon bond-forming reactions.

Asymmetric Diels-Alder Reactions: C₂-symmetric copper(II) complexes of bis(oxazoline) ligands, which are conceptually related to the earlier semicorrins, were found to be highly effective catalysts for enantioselective Diels-Alder reactions. For instance, the reaction of N-acryloyl-2-oxazolidinone with cyclopentadiene, catalyzed by a copper(II)-bis(oxazoline) complex, can proceed with high enantioselectivity.[4][9]

Asymmetric Allylic Alkylation: The Trost asymmetric allylic alkylation (AAA) is another area where C₂-symmetric ligands have had a profound impact. Early work by Barry Trost and others showed that palladium catalysts bearing C₂-symmetric phosphine ligands could effect the enantioselective alkylation of allylic substrates.[10] While the first-generation phosphine ligands like DIOP showed only modest success in this reaction, this work laid the foundation for the development of more specialized C₂-symmetric ligands for this important transformation.[11]

Table 1: Performance of Early C₂-Symmetric Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst | Substrate | Product ee (%) | Reference |

| Hydrogenation | [Rh((R,R)-DIPAMP)]⁺ | (Z)-α-acetamidocinnamic acid derivative | 95 | [6] |

| Hydrogenation | [Rh((-)-DIOP)]⁺ | α-ethylstyrene | 15 | [12] |

| Diels-Alder | Cu(II)-bis(oxazoline) | N-acryloyl-2-oxazolidinone + Cyclopentadiene | >90 | [4][9] |

| Allylic Alkylation | [Pd(DIOP)] | 1,3-diphenylallyl acetate + Dimethyl malonate | 45-65 | [11] |

Limitations and the Dawn of a New Era

Despite their groundbreaking successes, the first-generation C₂-symmetric ligands were not without their limitations. The substrate scope for highly enantioselective transformations was often narrow. For example, while DIPAMP was exceptionally effective for the hydrogenation of α-enamides, its performance with other classes of olefins was less impressive. Similarly, ligands like DIOP, which were successful in hydrogenation, gave only moderate enantioselectivities in palladium-catalyzed allylic alkylations.[11]